molecular formula C23H21ClN6OS2 B14943945 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B14943945
M. Wt: 497.0 g/mol
InChI Key: SMTCMPSEZFEJDE-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide is a complex organic compound that features a thiazole ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used include chlorobenzyl chloride, thioamides, and various catalysts to facilitate the formation of the thiazole and triazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(methyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
  • **N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(ethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Uniqueness

The uniqueness of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H21ClN6OS2

Molecular Weight

497.0 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C23H21ClN6OS2/c1-2-12-30-21(17-7-10-25-11-8-17)28-29-23(30)32-13-9-20(31)27-22-26-15-19(33-22)14-16-3-5-18(24)6-4-16/h2-8,10-11,15H,1,9,12-14H2,(H,26,27,31)

InChI Key

SMTCMPSEZFEJDE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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